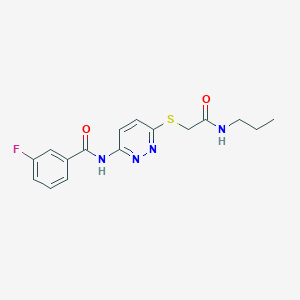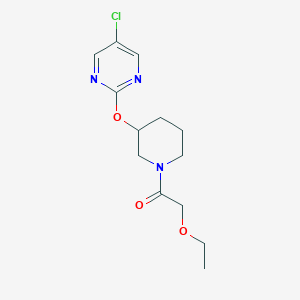![molecular formula C18H20N2O6 B3003126 Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate CAS No. 859113-77-2](/img/structure/B3003126.png)
Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate" is a chemical entity that appears to be related to a class of compounds that include piperazine derivatives. These derivatives are known for their potential biological activities, which often make them subjects of interest in the synthesis and characterization of new pharmaceutical agents.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of "Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate", they do provide insight into the synthesis of related piperazine derivatives. For instance, the first paper describes the synthesis of two N-Boc piperazine derivatives, one being an ester and the other a hydrazide derivative . These compounds were synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS. The synthesis process likely involves the protection of the piperazine nitrogen, followed by the introduction of the side chains through esterification or hydrazide formation. This information could be relevant for the synthesis of the compound , as similar synthetic strategies might be employed.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The paper discusses the confirmation of the structures of the synthesized compounds using single crystal X-ray diffraction analysis . The molecular geometry, such as the linear shape of the ester derivative and the L-shape of the hydrazide derivative, can significantly influence the interaction with biological targets. The compound of interest, with its complex dioxolo[4,5-g]chromen-8-yl moiety, would also require a detailed structural analysis to understand its potential interactions and biological effects.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be inferred from the types of functional groups present in the molecules. The ester and hydrazide groups in the compounds studied in the first paper suggest that these derivatives can undergo hydrolysis, condensation, and other reactions typical for these functional groups . The compound , with its ethyl ester group, is likely to exhibit similar reactivity, which could be exploited in further chemical transformations or in its mode of action as a drug molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical application. The first paper does not provide explicit details on these properties, but the characterization techniques used, such as spectroscopy and X-ray diffraction, are indicative of the compounds' purity and stability . The antibacterial and antifungal activities of the compounds were also evaluated, showing moderate activity against several microorganisms. This suggests that the compound of interest may also possess similar properties, which could be explored for potential therapeutic applications.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is DNA gyrases , including DNA topoisomerases . These enzymes are essential for DNA replication, transcription, and repair, and they play a crucial role in maintaining the supercoiling of DNA.
Mode of Action
The compound interacts with its targets by inhibiting the action of DNA gyrases and topoisomerases . This inhibition prevents the unwinding of DNA, which is necessary for replication and transcription. As a result, the DNA processes are halted, leading to cell death.
Biochemical Pathways
The compound affects the DNA replication and transcription pathways . By inhibiting DNA gyrases and topoisomerases, it prevents the unwinding of DNA, which is a critical step in these pathways . The downstream effects include the cessation of DNA replication and transcription, leading to cell death.
Pharmacokinetics
Similar compounds like oxolinic acid have been studied in certain organisms . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription, leading to cell death . This makes the compound potentially useful as an antibacterial agent, as it can kill bacteria by halting their essential cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH, temperature, and presence of other substances can affect its solubility and therefore its bioavailability . .
Propriétés
IUPAC Name |
ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-2-23-18(22)20-5-3-19(4-6-20)10-12-7-17(21)26-14-9-16-15(8-13(12)14)24-11-25-16/h7-9H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTFVFPSXKGUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)

![(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3003047.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)


![7-(4-fluorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3003051.png)

![6-Iodo-1H-benzo[cd]indol-2-one](/img/structure/B3003055.png)
![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3003063.png)
![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)
![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)